N-(4-((3-Fluoro-9-acridinyl)amino)phenyl)methanesulfonamide
Description
Properties
CAS No. |
80259-51-4 |
|---|---|
Molecular Formula |
C20H16FN3O2S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-[(3-fluoroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16FN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,1H3,(H,22,23) |
InChI Key |
UPVNFQXGEPTBQW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Acridinyl Amine Intermediate
The acridinyl amine core is typically prepared by nucleophilic aromatic substitution or amination of a fluoro-substituted acridine precursor. Cooling the reaction mixture in a water/ice-methanol bath at approximately -10 °C helps control the reaction rate and improve yield.
| Parameter | Details |
|---|---|
| Starting material | 3-fluoro-9-acridinyl derivative |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -10 °C (water/ice-MeOH bath) |
| Base | Hunig's base (diisopropylethylamine) |
| Reaction time | 10 minutes stirring after each addition |
| Workup | Partition between water/brine, drying over sodium sulfate, rotary evaporation |
| Yield | 80% |
| Product form | Off-white solid |
This step yields the acridinyl amine intermediate with high purity and good yield, confirmed by LC/MS (RT = 2.79, M+H = 424.2).
Coupling with 4-Aminophenyl Derivative
The acridinyl amine is then coupled with a 4-aminophenyl compound to form the N-(4-aminophenyl)amino acridine intermediate. This is often done in dichloromethane (DCM) at low temperatures (-30 °C) to prevent side reactions.
| Parameter | Details |
|---|---|
| Solvent | Dry dichloromethane (DCM) |
| Temperature | -30 °C |
| Reagents | Acryloyl chloride or other acyl chlorides |
| Reaction time | Approximately 40 minutes |
| Monitoring | Thin-layer chromatography (TLC) with chloroform:methanol (9.6:0.4) |
| Workup | Quenching with water, basification with sodium bicarbonate, extraction with DCM |
| Purification | Trituration with diethyl ether, drying under vacuum |
| Yield | 0.28 g isolated solid |
This step ensures selective acylation of the amine group on the phenyl ring, preserving the acridine structure.
Introduction of Methanesulfonamide Group
The final step involves sulfonylation of the amine with methanesulfonyl chloride or related sulfonylating agents under mild conditions.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) or N,N-dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Base | Triethylamine or Hunig's base |
| Reaction time | 0.5 to 4 hours |
| Atmosphere | Inert (nitrogen) to prevent oxidation |
| Workup | Extraction with water/brine, drying over sodium sulfate, rotary evaporation |
| Purification | Silica gel chromatography or recrystallization |
| Yield | Typically 50-80% depending on conditions |
This step is critical for introducing the methanesulfonamide moiety, which imparts desired biological and physicochemical properties to the molecule.
Representative Experimental Data Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Form | Notes |
|---|---|---|---|---|---|---|
| Acridinyl amine formation | THF, Hunig's base | -10 °C | 10 min | 80 | Off-white solid | LC/MS RT=2.79, M+H=424.2 |
| Coupling with 4-aminophenyl | DCM, acryloyl chloride | -30 °C | 40 min | 70-80 | Solid | TLC monitored, purified by trituration |
| Sulfonylation | DCM or DMF, methanesulfonyl chloride, base | 0 °C to RT | 0.5-4 h | 50-80 | Solid or crystalline | Inert atmosphere, silica gel chromatography |
Analytical and Research Findings
- Yield Optimization: Cooling during the initial amination and acylation steps significantly improves yield and selectivity by minimizing side reactions.
- Purity Assessment: LC/MS and NMR spectroscopy confirm the structure and purity of intermediates and final product.
- Reaction Monitoring: TLC with appropriate solvent systems (e.g., chloroform:methanol or hexane:ethyl acetate) is effective for tracking reaction progress.
- Solvent Choice: Use of dry, aprotic solvents like THF and DCM is essential to prevent hydrolysis and side reactions.
- Base Selection: Hunig's base and triethylamine are preferred for their non-nucleophilic nature, facilitating clean sulfonylation.
Chemical Reactions Analysis
NIOSH/PB0620000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The NIOSH Pocket Guide to Chemical Hazards provides general industrial hygiene information for hundreds of chemicals, including NIOSH/PB0620000, and outlines the types of reactions it undergoes, common reagents, and conditions used in these reactions . Major products formed from these reactions depend on the specific reagents and conditions applied.
Scientific Research Applications
Cancer Research
N-(4-((3-Fluoro-9-acridinyl)amino)phenyl)methanesulfonamide exhibits significant cytotoxic effects on cancer cells. The acridine structure allows it to intercalate into DNA, disrupting replication and transcription processes, leading to inhibited tumor growth. Studies have shown that compounds with similar structures can effectively target various cancer types by inducing apoptosis in malignant cells.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent against multiple diseases. Its design allows for specific interactions with biological targets, enhancing its efficacy compared to simpler analogs. Research has focused on optimizing its chemical properties to improve bioavailability and selectivity towards cancerous tissues.
Biological Interaction Studies
Research has also centered on the binding affinities of this compound to various enzymes and receptors involved in cell signaling pathways. Understanding these interactions is vital for elucidating the mechanisms by which this compound exerts its biological effects, thereby guiding modifications aimed at enhancing therapeutic potential.
Case Study 1: Inhibition of Tumor Growth
A study conducted on the effects of this compound on breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation compared to control groups. The mechanism was attributed to its ability to disrupt DNA synthesis and induce apoptosis through caspase activation.
Case Study 2: Targeting Specific Receptors
Another investigation explored the compound's interaction with specific protein targets related to cell cycle regulation. The results indicated that this compound selectively binds to cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells. This selective targeting highlights the compound's potential as a targeted therapy in oncology.
Mechanism of Action
The mechanism of action of NIOSH/PB0620000 involves its interaction with specific molecular targets and pathways. The compound’s effects are studied to understand its impact on human health and safety, particularly in occupational settings. NIOSH publications provide detailed information on the handling of hazardous drugs and the risks associated with exposure to such compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-((3-Fluoro-9-acridinyl)amino)phenyl)methanesulfonamide with structurally related acridine and sulfonamide derivatives, emphasizing substituent effects and biological properties:
Key Observations:
Substituent Effects on Bioactivity :
- Fluorine at the 3-position (target compound) may improve target binding via electronegativity or hydrophobic interactions compared to chlorine () or methoxy () analogs.
- Methoxy-substituted analogs exhibit mutagenicity (35 µmol/L in vitro), suggesting fluorine’s substitution could mitigate toxicity while retaining efficacy .
Structural Modifications and Solubility: The acetamide-methanesulfonate hybrid () incorporates additional polar groups, likely enhancing aqueous solubility over the parent acridine-sulfonamide structure. Beta-adrenergic derivatives () demonstrate how non-acridine sulfonamides are repurposed for cardiovascular applications, highlighting scaffold versatility .
Safety Profiles: Methoxy-acridine derivatives decompose into toxic NOx/SOx fumes, whereas fluorine’s stability might reduce hazardous byproducts .
Research Findings and Trends
- Acridine Core Optimization : Fluorination is a strategic modification to balance DNA intercalation potency and metabolic stability, as seen in antimalarial (e.g., quinacrine) and anticancer (e.g., amsacrine) drugs .
- Sulfonamide Functionality : Methanesulfonamide groups improve solubility and bioavailability, critical for oral administration .
- Toxicity Mitigation : Fluorine’s small size and high electronegativity may reduce mutagenic risks compared to bulkier substituents like methoxy or chlorine .
Biological Activity
N-(4-((3-Fluoro-9-acridinyl)amino)phenyl)methanesulfonamide is a synthetic compound with significant biological activity, particularly in cancer research. Its unique structure, which includes an acridine moiety and a methanesulfonamide group, positions it as a potential therapeutic agent targeting various biological pathways. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 381.4 g/mol. The compound's structure is characterized by:
- Acridine Core : Known for its ability to intercalate with DNA.
- Methanesulfonamide Group : Enhances solubility and biological interactions.
Research indicates that the acridine core of this compound may disrupt DNA replication and transcription processes, leading to cytotoxic effects on cancer cells. This intercalation can inhibit tumor growth by:
- Disrupting DNA Structure : Intercalation between base pairs can hinder replication.
- Inhibiting Enzymatic Activity : The compound may affect enzymes involved in DNA repair and synthesis.
The presence of the fluorine atom is hypothesized to enhance the compound's potency and selectivity, influencing its interaction with biological targets.
In vitro Studies
Several studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : Research has shown that this compound significantly inhibits cell proliferation in several cancer types, including breast and colon cancers.
- Cytotoxicity Profiles : The compound exhibits low cytotoxicity towards normal cells while effectively targeting cancer cells, indicating a favorable therapeutic index.
Case Studies
- Breast Cancer Models : In a study involving MDA-MB-468 and MCF-7 cell lines, the compound showed low micromolar GI50 values, indicating potent growth inhibition.
- Colon Cancer Models : Similar efficacy was observed in HT29 and HCT-116 cell lines, suggesting broad-spectrum anti-cancer activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Aminophenyl)methanesulfonamide | C8H12N2O3S | Lacks acridine core; simpler structure |
| 3-Fluoroacridine | C13H10FN | Contains fluorine; lacks sulfonamide functionality |
| N-(4-Hydroxyphenyl)methanesulfonamide | C8H10N2O3S | Hydroxy group instead of amino; different biological activity |
This table highlights that the combination of acridine and methanesulfonamide groups in this compound provides distinct advantages in drug development.
Future Directions
The ongoing research aims to further elucidate the mechanisms by which this compound interacts with cellular targets. Key areas for future exploration include:
- Binding Affinity Studies : Understanding how this compound binds to various enzymes and receptors involved in cell signaling pathways.
- In vivo Efficacy : Conducting animal studies to assess therapeutic potential and pharmacokinetics.
- Structural Modifications : Investigating modifications to enhance potency or reduce side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-((3-Fluoro-9-acridinyl)amino)phenyl)methanesulfonamide?
- Methodological Answer : A common approach involves reacting 3-fluoro-9-acridinylamine with 4-aminophenylmethanesulfonyl chloride under basic conditions (pH 8–10 maintained by Na₂CO₃). The sulfonamide bond forms via nucleophilic substitution, followed by purification via recrystallization (methanol is typical). This method aligns with sulfonamide syntheses reported for structurally related acridine derivatives .
- Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the dihedral angle between the acridine and phenyl rings (e.g., ~49.65° in sulfonamide analogs) and confirm sulfonamide bond geometry .
- ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C3 of acridine, methyl sulfonamide integration).
- High-resolution mass spectrometry (HRMS) to validate molecular weight (expected: ~393.49 g/mol based on C₂₁H₁₉FN₃O₃S) .
Q. What are the primary pharmacological targets of acridine-based sulfonamides?
- Methodological Answer : Acridine sulfonamides often intercalate DNA or inhibit topoisomerases, but target validation requires:
- DNA-binding assays (e.g., ethidium bromide displacement).
- Enzyme inhibition studies (e.g., topoisomerase II activity assays).
- Cellular cytotoxicity profiling (e.g., IC₅₀ determination in cancer cell lines) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluoro vs. bromo substituents) impact bioactivity?
- Methodological Answer :
- Comparative SAR Study : Synthesize analogs (e.g., bromo-substituted derivative in ) and compare DNA-binding affinity (via fluorescence quenching) or cytotoxicity (e.g., NCI-60 panel screening).
- Computational Modeling : Use docking simulations to assess substituent effects on DNA intercalation or enzyme inhibition (e.g., binding energy differences between 3-fluoro and 3-bromo analogs) .
- Data Interpretation : Fluorine’s electronegativity may enhance DNA interaction, while bromo’s bulkiness could alter binding kinetics.
Q. How to resolve contradictions in reported mutagenicity data?
- Methodological Answer :
- Replicate Assays : Conduct Ames tests under varying conditions (e.g., ±S9 metabolic activation) to confirm mutagenicity (e.g., 35 µmol/L in ).
- Mechanistic Studies : Use comet assays or γH2AX staining to assess DNA damage directly.
- Dose-Response Analysis : Determine if mutagenicity is concentration-dependent or an artifact of assay conditions .
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Salt Formation : Co-crystallize with counterions (e.g., fumarate, as seen in ibutilide derivatives ).
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability.
- Solubility Screening : Use PEG or cyclodextrin-based formulations in preclinical models .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
